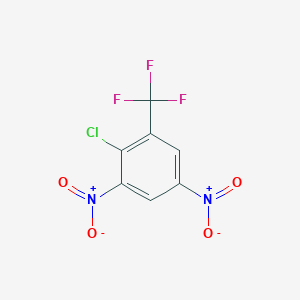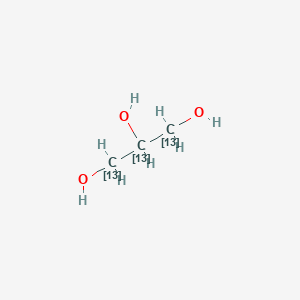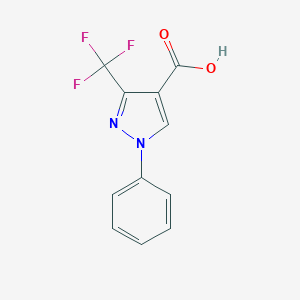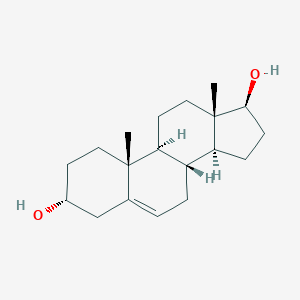
2-Chloro-3,5-dinitrobenzotrifluoride
Overview
Description
2-Chloro-3,5-dinitrobenzotrifluoride is an organic compound with the molecular formula C7H2ClF3N2O4. It is a derivative of dinitrobenzotrifluoride and appears as a white to light yellow crystalline powder . This compound is used as an important raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
2-Chloro-3,5-dinitrobenzotrifluoride is a derivative of dinitrobenzotrifluoride . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used to increase mutagenic activity in the glutathione transferase mutant (C36) .
Mode of Action
The compound interacts with its targets through a process of derivatization. For example, ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids .
Biochemical Pathways
It is known that the compound is used in the determination of amino acids, suggesting that it may interact with biochemical pathways involving these molecules .
Pharmacokinetics
The compound is used in ultrahigh-performance liquid chromatography, which suggests that it may have properties that allow it to be effectively distributed and metabolized .
Result of Action
The primary result of the action of this compound is its ability to facilitate the determination of amino acids . This suggests that it may have effects at the molecular and cellular level, particularly in relation to proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in chloroform and methanol . This suggests that the compound’s action may be influenced by the presence of these solvents.
Biochemical Analysis
Biochemical Properties
It is known that it can be used to increase mutagenic activity in the glutathione transferase mutant (C36)
Cellular Effects
Given its role in increasing mutagenic activity, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Chloro-3,5-dinitrobenzotrifluoride typically involves a nitration reaction. The process begins with 2-chlorobenzotrifluoride, which undergoes nitration using a mixture of fuming nitric acid and fuming sulfuric acid . The reaction is carried out in two steps:
Primary Nitration: 2-chlorobenzotrifluoride is mixed with fuming nitric acid and fuming sulfuric acid to yield a nitration intermediate.
Secondary Nitration: The intermediate is further nitrated using the same mixture to produce this compound.
Industrial production methods often focus on optimizing yield and minimizing waste. For instance, the waste acid from the primary nitration can be recycled for use in the secondary nitration, thereby reducing environmental impact .
Chemical Reactions Analysis
2-Chloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong bases or acids depending on the reaction type. Major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives from reduction reactions .
Scientific Research Applications
2-Chloro-3,5-dinitrobenzotrifluoride has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo specific chemical transformations.
Agrochemicals: It is utilized in the production of agrochemicals that protect crops from pests and diseases.
Dyestuffs: The compound is employed in the manufacture of dyes and pigments.
Additionally, it has been used to increase mutagenic activity in glutathione transferase mutants, which is valuable in genetic and biochemical research .
Comparison with Similar Compounds
2-Chloro-3,5-dinitrobenzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichloro-3,5-dinitrobenzotrifluoride: This compound has an additional chlorine atom, which can affect its reactivity and applications.
4-Chloro-3,5-dinitrobenzotrifluoride: The position of the chlorine atom differs, leading to variations in chemical behavior and uses
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKADBMLQPLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073177 | |
| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-95-0 | |
| Record name | 2-Chloro-3,5-dinitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent affect the reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride with anilines?
A1: Studies have shown that the solvent plays a significant role in the reaction kinetics of this compound with substituted anilines [, ]. Reactions conducted in methanol, acetonitrile, and toluene demonstrated varying reaction rates and even different reaction orders. For instance, the reaction follows second-order kinetics in methanol and acetonitrile but exhibits third-order kinetics in toluene. This difference highlights the impact of solvent polarity and its influence on the reaction mechanism.
Q2: What is the role of substituents on the aniline ring in its reaction with this compound?
A2: The nature of the substituents on the aniline ring significantly influences the reaction rate with this compound []. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups decelerate it. This observation is supported by the negative Hammett ρ values obtained, indicating the reaction's sensitivity to electronic effects.
Q3: What insights do spectroscopic analyses provide regarding this compound?
A3: Spectroscopic techniques such as IR, UV-Vis, 1H-NMR, and 13C-NMR are crucial for characterizing this compound and its derivatives []. These techniques offer valuable information regarding the compound's structure, including the presence of specific functional groups, the electronic environment of atoms, and their spatial arrangement. For example, NMR studies provide insights into the orientation of this compound near micelles in specific solvent mixtures [].
Q4: How do micellar systems influence the reactivity of this compound?
A4: Research indicates that the presence of cationic surfactants like dodecyl trimethylammonium bromide (DoTAB) above their critical micelle concentration (cmc) can catalyze the alkaline hydrolysis of this compound []. This effect is attributed to the substrate's interaction with the micellar environment, which can alter its local concentration and reactivity.
Q5: How does the composition of acetonitrile-water mixtures influence the hydrolysis of this compound?
A5: Studies investigating the alkaline hydrolysis of this compound in acetonitrile-water mixtures revealed a significant dependence of reaction rates on solvent composition []. Increasing the acetonitrile mole fraction generally accelerates the reaction. This observation is attributed to several factors, including the desolvation of hydroxide ions, changes in the medium's solvophobicity, and the availability of free water molecules.
Q6: Can computational methods be used to predict the properties of this compound and its derivatives?
A6: Yes, Quantitative Structure-Property Relationship (QSPR) studies have been employed to correlate the structure of this compound derivatives with their physical properties, such as hydrophobicity (expressed as RM0 values from RP-TLC) and UV-Vis absorption maxima []. These models can be valuable tools for predicting the behavior of new derivatives and guiding the design of compounds with desired properties.
Q7: What are the potential applications of this compound in sensor technology?
A7: Research has explored the potential of this compound as a sensing element in portable systems designed for nitroaromatic compound discrimination []. By incorporating this compound into a sensor array and analyzing the color changes induced by its interaction with different nitroaromatics, the system can identify and quantify these compounds, including explosives and related substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1R,2S,6S,7S)-4,4,9-trimethyl-3,5,8-trioxa-9-azatricyclo[5.2.1.02,6]decane](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
